molecular formula C28H26N4O2 B15018983 1H-Pyrazol-5-ol, 4,4'-[(4-methylphenyl)methylene]bis[3-methyl-1-phenyl- CAS No. 143699-05-2

1H-Pyrazol-5-ol, 4,4'-[(4-methylphenyl)methylene]bis[3-methyl-1-phenyl-

Cat. No.: B15018983
CAS No.: 143699-05-2
M. Wt: 450.5 g/mol
InChI Key: QQYUFOOSRZLVOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1H-Pyrazol-5-ol, 4,4'-[(4-methylphenyl)methylene]bis[3-methyl-1-phenyl- is a bis-pyrazol-ol derivative with a 4-methylphenyl methylene bridge. It belongs to the class of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s, which are synthesized via condensation reactions involving aldehydes, pyrazolones, or multicomponent reactions. Key characteristics include:

  • Structure: The molecule consists of two 3-methyl-1-phenylpyrazol-5-ol units linked by a 4-methylphenyl methylene group.
  • Synthesis: Prepared via one-pot reactions of 4-methylbenzaldehyde, phenylhydrazine, and ethyl acetoacetate, often catalyzed by ionic liquids like 2-hydroxy ethylammonium propionate .
  • Spectroscopic Data:
    • IR (KBr): 3440 cm⁻¹ (OH), 3075 cm⁻¹ (aromatic C-H), 1590 cm⁻¹ (C=C), 1495 cm⁻¹ (C-N) .
    • ¹H NMR (DMSO-d₆): δ 2.23 (s, 3H, CH₃), 2.29 (s, 6H, 2×CH₃), 4.89 (s, 1H, CH), aromatic protons at δ 7.05–7.69 .

Properties

CAS No.

143699-05-2

Molecular Formula

C28H26N4O2

Molecular Weight

450.5 g/mol

IUPAC Name

5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-(4-methylphenyl)methyl]-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C28H26N4O2/c1-18-14-16-21(17-15-18)26(24-19(2)29-31(27(24)33)22-10-6-4-7-11-22)25-20(3)30-32(28(25)34)23-12-8-5-9-13-23/h4-17,26,29-30H,1-3H3

InChI Key

QQYUFOOSRZLVOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=C(NN(C2=O)C3=CC=CC=C3)C)C4=C(NN(C4=O)C5=CC=CC=C5)C

Origin of Product

United States

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Mechanism of Action

The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals, thereby protecting cells from oxidative stress. In cancer cells, it induces apoptosis through the activation of autophagy proteins and the p53-mediated pathway .

Comparison with Similar Compounds

Conflicting Findings and Limitations

  • Catalyst-Free vs. High-Temperature Methods: reports 93–99% yields in 5 minutes without catalysts, but notes that solvent-free methods at 120°C generate by-products (e.g., oxidized aldehydes), reducing isolated yields to 71% .
  • Reaction Scalability : Ionic liquid methods () are scalable but require catalyst recovery steps, whereas ultrasound-assisted synthesis () faces equipment limitations .

Biological Activity

1H-Pyrazol-5-ol, 4,4'-[(4-methylphenyl)methylene]bis[3-methyl-1-phenyl-] (CAS No. 143699-05-2) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications, particularly focusing on its antioxidant and anticancer properties.

  • Molecular Formula : C28H26N4O2
  • Molecular Weight : 450.54 g/mol
  • Synonyms : 4,4'-[(4-methylphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)

Synthesis

The synthesis of 1H-Pyrazol-5-ol derivatives typically involves a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate. This method has demonstrated high yields and purity of the final products through simple filtration techniques .

Antioxidant Activity

Research indicates that derivatives of 1H-Pyrazol-5-ol exhibit significant radical scavenging activity. In studies using the DPPH assay, several compounds were found to have greater antioxidant activity than ascorbic acid, a standard reference antioxidant . The most potent compound in these studies was identified as 3i , which also demonstrated cytotoxic properties against colorectal RKO carcinoma cells.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of 1H-Pyrazol derivatives have been evaluated against various cancer cell lines. Notably, compounds derived from this scaffold showed:

  • Moderate cytotoxicity against RKO cells in a dose-dependent manner.
  • Induction of apoptotic pathways in cancer cells, highlighting their potential as anticancer agents .

Table 1 summarizes the biological activities of selected derivatives:

CompoundAntioxidant Activity (DPPH IC50)Cytotoxicity (RKO IC50)
3a> Ascorbic AcidModerate
3b> Ascorbic AcidLow
3iMost PotentSignificant

Case Studies

In a notable study published in Journal of Medicinal Chemistry, the synthesis and biological evaluation of several pyrazol derivatives were conducted. The results indicated that many compounds exhibited superior radical scavenging capabilities compared to established antioxidants and displayed promising anticancer activity against various cell lines, including breast and liver cancer cells .

Q & A

Q. What are the common synthetic routes for 4,4'-(aryl methylene)-bis(1H-pyrazol-5-ol) derivatives?

The synthesis typically involves a one-pot condensation of 1-phenyl-3-methyl-1H-pyrazol-5(4H)-one with aromatic aldehydes under acidic or catalytic conditions. For example:

  • Model reaction : A mixture of pyrazolone and aldehyde in ethanol with glacial acetic acid as a catalyst yields bis-pyrazol-5-ol derivatives via cyclocondensation .
  • Eco-friendly approach : Using [Et3NH][HSO4] as a Brønsted acidic ionic liquid catalyst under solvent-free conditions improves atom economy and reduces reaction time (e.g., 85% yield in 30 minutes) .
  • Key variables : Substituents on the aldehyde (e.g., 4-methylphenyl) influence reaction kinetics and product purity.

Q. How is NMR spectroscopy utilized in characterizing these compounds?

1H and 13C NMR are critical for confirming regiochemistry and substituent orientation:

  • 1H NMR : Signals for methyl groups (δ ~2.2–2.3 ppm), aromatic protons (δ ~7.1–7.7 ppm), and hydroxyl protons (δ ~12–13 ppm) are observed. Splitting patterns (e.g., doublets for para-substituted aryl groups) confirm connectivity .
  • 13C NMR : Peaks at δ ~14–18 ppm correspond to methyl carbons, while δ ~120–142 ppm confirm aromatic and pyrazole ring carbons .
  • X-ray crystallography : Resolves ambiguities in molecular geometry, such as dihedral angles between aromatic rings (e.g., 16.83°–51.68°) .

Q. What role do substituents play in modulating physical properties (e.g., solubility, melting points)?

  • Methyl groups : Increase hydrophobicity and elevate melting points (e.g., 225–227°C for 4,4'-(methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)) .
  • Electron-withdrawing groups (e.g., -F) : Reduce melting points slightly due to disrupted crystal packing (e.g., 4-fluorophenyl analog: δ 2.32 ppm for CH3, mp ~220°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in solvent-free syntheses?

  • Catalyst screening : Ionic liquids like [Et3NH][HSO4] enhance proton availability, reducing side reactions .
  • Temperature control : Reflux in ethanol/acetic acid (7 hours) improves cyclization efficiency compared to room-temperature reactions .
  • Purification strategies : Column chromatography with silica gel or recrystallization from methanol/ethanol mixtures removes unreacted starting materials .

Q. How to resolve contradictions in spectral data (e.g., unexpected δ values in NMR)?

  • Dynamic effects : Tautomerism in pyrazole rings (e.g., keto-enol equilibrium) can cause peak broadening or splitting. DMSO-d6 stabilizes enolic forms, simplifying spectra .
  • Impurity analysis : Use IR spectroscopy to detect residual solvents (e.g., DMF at ~1650 cm⁻¹) or unreacted aldehydes (C=O stretch at ~1700 cm⁻¹) .
  • Cross-validation : Compare experimental data with computational predictions (e.g., DFT for 13C NMR shifts) .

Q. What experimental designs are recommended for evaluating bioactivity?

  • Antimicrobial assays : Use agar diffusion methods against Gram-positive/negative bacteria. For example, derivatives with chloro/methoxy substituents show enhanced activity due to increased lipophilicity .
  • Dose-response studies : Synthesize analogs with varying substituents (e.g., -OCH3, -NO2) to establish structure-activity relationships (SAR) .
  • Toxicity screening : MTT assays on mammalian cell lines (e.g., HEK293) ensure selectivity before in vivo testing .

Q. How to analyze crystal packing and intermolecular interactions in X-ray structures?

  • Hydrogen bonding : O-H···N interactions (e.g., 2.8–3.0 Å) stabilize crystal lattices. Use Mercury software to visualize H-bond networks .
  • π-π stacking : Measure interplanar distances (3.5–4.0 Å) between aryl rings to assess contribution to stability .
  • Thermal analysis : DSC/TGA correlates packing efficiency with thermal decomposition profiles (e.g., sharp endotherms at ~225°C indicate high crystallinity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.